

X-ray Crystallography of Bromo-Substituted Indazole Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 3-Bromo-6-fluoro-1H-indazole

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This guide provides a comparative analysis of the single-crystal X-ray diffraction data for two bromo-substituted 1H-indazole derivatives: tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate (Alternative A) and 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole (Alternative B). While crystallographic data for the specific parent compound, **3-Bromo-6-fluoro-1H-indazole**, is not publicly available, this guide offers insights into the structural characteristics of closely related analogues, providing valuable data for researchers in medicinal chemistry and materials science.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for the two alternative indazole derivatives, allowing for a direct comparison of their solid-state structures.

Parameter	Alternative A: tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate[1] [2]	Alternative B: 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole[3]
Chemical Formula	C ₁₂ H ₁₄ BrN ₃ O ₂	C ₁₀ H ₆ BrN ₃ O ₂
Formula Weight	312.17 g/mol	280.09 g/mol
Crystal System	Triclinic	Monoclinic
Space Group	P-1	P2 ₁ /c
Unit Cell Dimensions	a = 5.8281(2) Å, b = 9.8131(3) Å, c = 12.4323(4) Å	a = 14.6573(3) Å, b = 4.1650(1) Å, c = 17.4566(3) Å
$\alpha = 86.196(1)^\circ$, $\beta = 80.008(1)^\circ$, $\gamma = 85.088(1)^\circ$	$\alpha = 90^\circ$, $\beta = 102.659(1)^\circ$, $\gamma = 90^\circ$	
Unit Cell Volume	694.42(4) Å ³	1039.78(4) Å ³
Z Value	2	4
Calculated Density	1.492 Mg/m ³	1.789 Mg/m ³
Radiation Type	Mo K α	Mo K α
Wavelength	0.71073 Å	0.71073 Å
Temperature	100(2) K	295 K

Experimental Protocols

The methodologies for the synthesis and crystallization of each derivative are detailed below, providing a basis for reproducibility and further experimentation.

Alternative A: tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate

Synthesis of 5-Bromo-1H-indazol-3-amine: A solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 ml) was treated with hydrazine hydrate (99%, 10.0 mmol). The mixture was heated in a sealed tube at 343 K for 4 hours. After monitoring the reaction progress by

TLC, the solvent was removed under reduced pressure. The resulting brown solid was purified by recrystallization from ethanol to yield pale-yellow needles.[2]

Synthesis of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate: To a solution of 5-bromo-1H-indazol-3-amine (5.0 mmol) in dichloromethane (40 ml), 4-dimethylaminopyridine (DMAP, 5.0 mmol) was added. The mixture was cooled to 273 K, and di-tert-butyl dicarbonate (Boc anhydride, 5.0 mmol) was added. The reaction was allowed to warm to room temperature and stirred for 15 hours. The reaction mixture was then diluted with dichloromethane, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography.[1][2]

Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the purified compound.

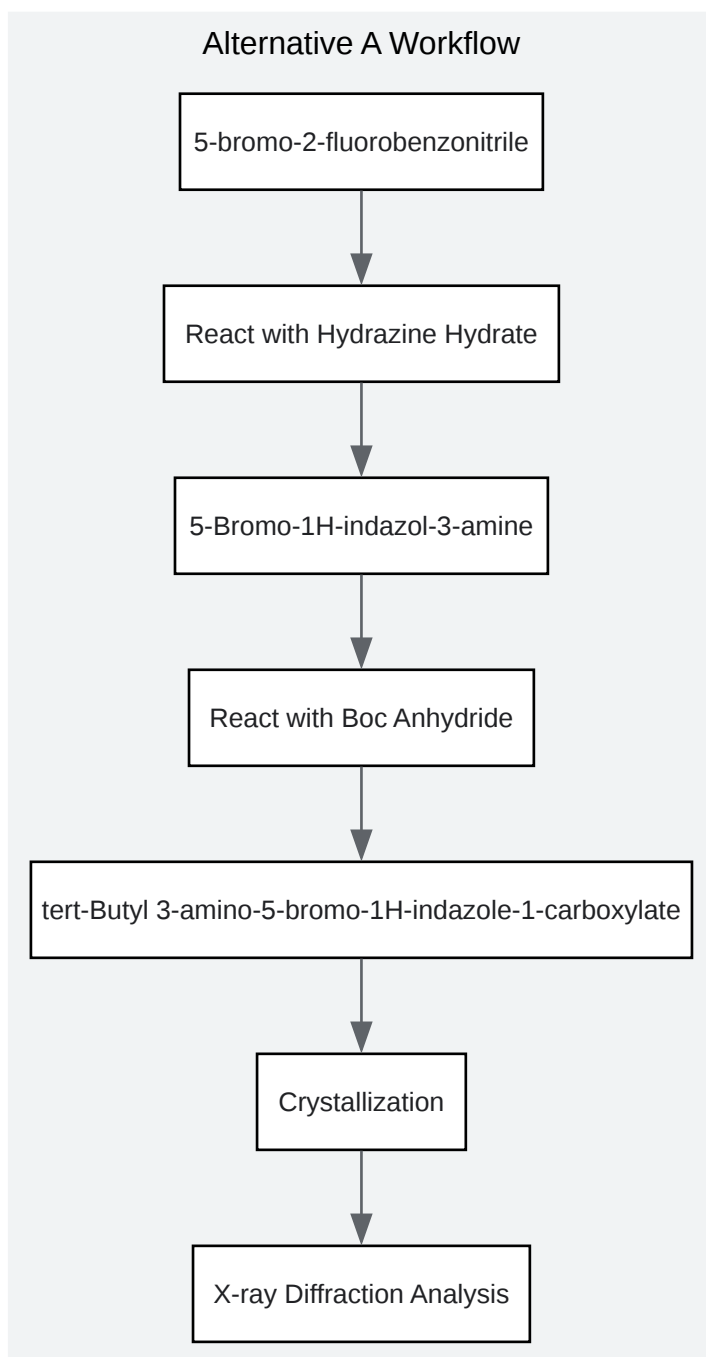
Alternative B: 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole

Synthesis: 3-Bromo-6-nitroindazole (1.2 g, 5 mmol) and propargyl bromide (1.2 g, 10 mmol) were reacted in THF (40 ml) in the presence of potassium carbonate (1.4 g, 10 mmol) and tetra-n-butylammonium bromide (0.5 mmol). The mixture was stirred for 24 hours at room temperature.[3]

Purification and Crystallization: After stirring, the reaction mixture was filtered, and the THF was removed under vacuum. The resulting product was purified by chromatography on a silica gel column using a hexane:ethyl acetate (9:1) solvent system. This process yielded yellow crystals suitable for X-ray diffraction.[3]

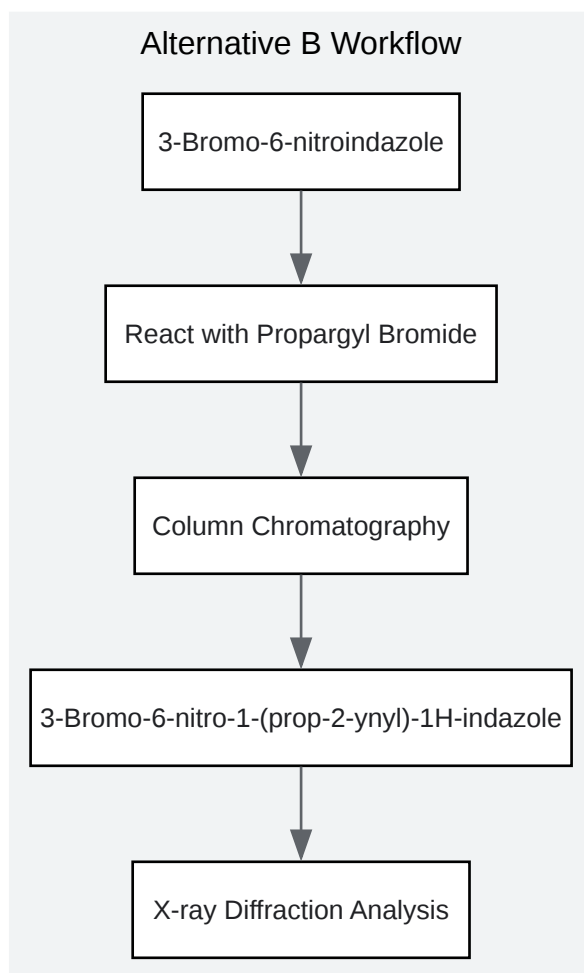
Visualized Experimental Workflow

The following diagrams illustrate the general experimental workflows for the synthesis and crystallographic analysis of the two alternative indazole derivatives.



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Caption: Synthesis and analysis workflow for Alternative A.

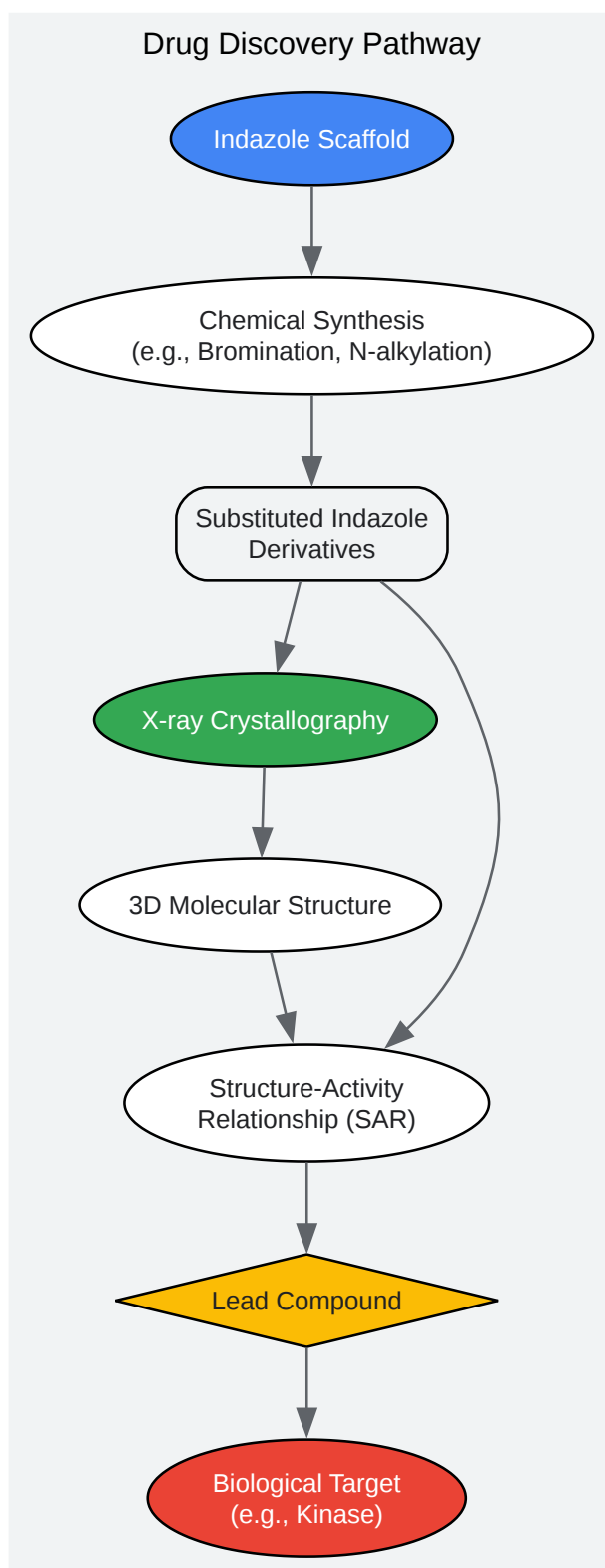


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Caption: Synthesis and analysis workflow for Alternative B.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in drug discovery, where substituted indazoles are synthesized and analyzed to identify potential lead compounds for targeting specific biological pathways.



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Caption: Logical flow from scaffold to lead compound.

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